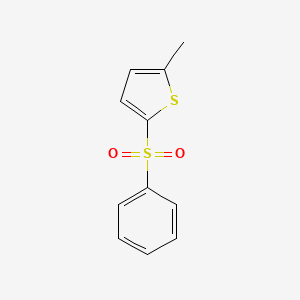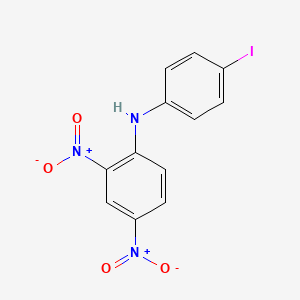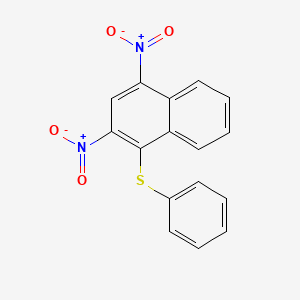
2,4-Dinitro-1-phenylsulfanylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-1-phenylsulfanylnaphthalene is an organic compound characterized by the presence of nitro groups and a phenylsulfanyl group attached to a naphthalene ring
Preparation Methods
The synthesis of 2,4-Dinitro-1-phenylsulfanylnaphthalene typically involves nitration reactions. One common method is the nitration of phenylsulfanylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Dinitro-1-phenylsulfanylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Scientific Research Applications
2,4-Dinitro-1-phenylsulfanylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-phenylsulfanylnaphthalene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The phenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
2,4-Dinitro-1-phenylsulfanylnaphthalene can be compared with other nitro-substituted aromatic compounds, such as 2,4-Dinitrophenol and 2,4-Dinitrotoluene. While these compounds share similar nitro group functionalities, this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitrotoluene: Used primarily in the production of explosives and polyurethane foams
Properties
CAS No. |
14723-61-6 |
|---|---|
Molecular Formula |
C16H10N2O4S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,4-dinitro-1-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)14-10-15(18(21)22)16(13-9-5-4-8-12(13)14)23-11-6-2-1-3-7-11/h1-10H |
InChI Key |
PWDBUOFAVPIYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


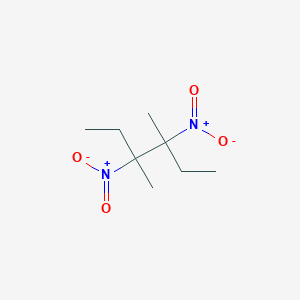



![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
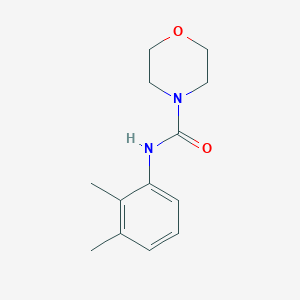

![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
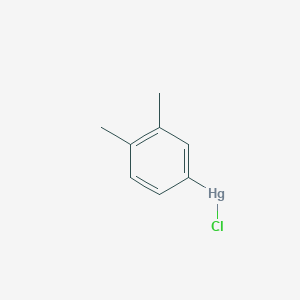
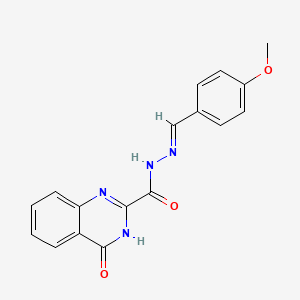
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
